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Compound of Interest

Compound Name: 1-(Azetidin-3-yl)piperidine

Cat. No.: B158807 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The 1-(azetidin-3-yl)piperidine scaffold is a valuable building block in modern medicinal

chemistry, offering a unique combination of structural rigidity and three-dimensionality. The

strained four-membered azetidine ring, coupled with the six-membered piperidine ring, provides

a versatile platform for the design of novel therapeutic agents. This scaffold has found

significant applications in the development of molecules for diverse biological targets, including

protein degraders and allosteric modulators. Its favorable physicochemical properties, such as

improved solubility and metabolic stability, make it an attractive component in drug discovery

programs.

Key Applications
The 1-(azetidin-3-yl)piperidine moiety has been successfully incorporated into two major

classes of therapeutic agents: Proteolysis Targeting Chimeras (PROTACs) and Positive

Allosteric Modulators (PAMs) of G-protein coupled receptors.

PROTAC Linker Chemistry
The 1-(azetidin-3-yl)piperidine scaffold serves as a rigid and effective linker component in the

design of PROTACs. These heterobifunctional molecules are engineered to recruit a target
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protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of

the target protein by the proteasome.

A notable example is the Bruton's tyrosine kinase (BTK) PROTAC degrader, TQ-3959. In this

molecule, the 1-(azetidin-3-yl)piperidine moiety is part of the linker connecting the BTK-

binding warhead to a novel benzisoxazole-based Cereblon (CRBN) E3 ligase ligand.[1][2]

Quantitative Data for BTK PROTAC Degrader TQ-3959
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d

Target Cell Line
DC50
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Referenc
e

TQ-3959 BTK TMD-8 0.4 >90 58.0 [1][2]

Positive Allosteric Modulators (PAMs) of mGluR2
The 1-(azetidin-3-yl)piperidine scaffold has been employed as a bioisosteric replacement for

other cyclic amines in the development of positive allosteric modulators of the metabotropic

glutamate receptor 2 (mGluR2). mGluR2 PAMs are of significant interest for the treatment of

various central nervous system (CNS) disorders, including schizophrenia and anxiety. The rigid

nature of the azetidine-piperidine combination helps to orient the pharmacophoric elements

correctly within the allosteric binding site of the receptor.

A series of 3-(azetidin-3-yl)-1H-benzimidazol-2-ones have been identified as potent and

metabolically stable mGluR2 PAMs.[3]

Quantitative Data for mGluR2 PAMs
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Compound
mGluR2
EC50 (nM)

% Max
Response
(Glutamate)

Human
Liver
Microsome
Stability (%
remaining
after 15
min)

Rat Liver
Microsome
Stability (%
remaining
after 15
min)

Reference

21 130 95 98 95 [3]

22 80 100 97 92 [3]

23 70 100 96 90 [3]

24 50 100 95 88 [3]

25 40 100 93 85 [3]

26 30 100 90 82 [3]

Experimental Protocols
Synthesis of 1-(Azetidin-3-yl)piperidine Derivatives
A general method for the synthesis of N-Boc protected 1-(azetidin-3-yl)piperidine derivatives

involves the aza-Michael addition of piperidine to a suitable azetidine precursor.[4]

Protocol: Synthesis of tert-Butyl 3-(2-methoxy-2-oxoethyl)-3-(piperidin-1-yl)azetidine-1-

carboxylate

To a solution of tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (1.0 eq) in a

suitable solvent such as acetonitrile, add piperidine (1.0-1.2 eq).

Add a catalytic amount of a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-

ene (DBU) (e.g., 0.1 eq).

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and

monitor the reaction progress by TLC or LC-MS.

Upon completion, concentrate the reaction mixture under reduced pressure.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent

system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

The Boc-protecting group can be removed under standard acidic conditions (e.g.,

trifluoroacetic acid in dichloromethane) to yield the free amine if required for further

elaboration.

Biological Evaluation Protocols
Protocol: PROTAC-Mediated Degradation of BTK (Western Blot)

This protocol is adapted for the evaluation of a BTK PROTAC degrader like TQ-3959.

Cell Culture and Treatment:

Culture a suitable B-cell lymphoma cell line (e.g., TMD-8) in appropriate media.

Seed cells in 6-well plates and allow them to adhere overnight.

Treat the cells with varying concentrations of the BTK PROTAC degrader (e.g., 0.1 nM to

1000 nM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).

Cell Lysis:

After treatment, wash the cells with ice-cold PBS.

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

Centrifuge the lysates to pellet cell debris and collect the supernatant.

Protein Quantification:

Determine the protein concentration of each lysate using a BCA protein assay kit.

Western Blotting:

Normalize protein amounts and prepare samples with Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with a primary antibody against BTK overnight at 4°C.

Incubate with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein

loading.

Wash the membrane and incubate with an appropriate HRP-conjugated secondary

antibody for 1 hour at room temperature.

Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the

protein bands using a chemiluminescence imaging system.

Data Analysis:

Quantify the band intensities using densitometry software.

Normalize the BTK protein levels to the loading control.

Calculate the percentage of BTK degradation relative to the vehicle-treated control.

Determine the DC50 value by plotting the percentage of degradation against the logarithm

of the PROTAC concentration and fitting the data to a dose-response curve.

Protocol: Functional Assay for mGluR2 PAMs (Thallium Flux Assay)

This protocol is a general guideline for evaluating mGluR2 PAMs containing the 3-(azetidin-3-

yl)-1H-benzimidazol-2-one scaffold.

Cell Culture:

Use a cell line stably co-expressing the rat mGluR2 and a G-protein-activated inwardly

rectifying potassium (GIRK) channel (e.g., HEK293 cells).

Culture the cells in appropriate media supplemented with selection antibiotics.

Assay Preparation:

Plate the cells in 384-well black-walled, clear-bottom plates and grow to confluence.
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On the day of the assay, wash the cells with an assay buffer (e.g., Hanks' Balanced Salt

Solution with 20 mM HEPES).

Load the cells with a thallium-sensitive fluorescent dye (e.g., FluoZin-2 AM) according to

the manufacturer's instructions.

Compound Addition and Signal Detection:

Prepare serial dilutions of the test compounds (mGluR2 PAMs) in assay buffer.

Add the compounds to the cell plate.

Prepare a stimulant solution containing a sub-maximal concentration of glutamate (e.g.,

EC20) and thallium sulfate.

Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence, then

add the stimulant solution.

Continue to measure the fluorescence signal over time to monitor the influx of thallium

through the activated GIRK channels.

Data Analysis:

Calculate the increase in fluorescence signal over baseline for each well.

Normalize the data to the response of a maximal concentration of glutamate.

Determine the EC50 value by plotting the normalized response against the logarithm of

the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations
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Caption: PROTAC-mediated protein degradation workflow.
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Caption: Simplified BTK signaling pathway.
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Caption: mGluR2 signaling pathway modulation by a PAM.
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Caption: Experimental workflow for PROTAC evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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